(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride
Overview
Description
“(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride” is a chemical compound with the molecular formula C10H14ClFN2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H14ClFN2S . The molecular weight of this compound is 248.75 g/mol.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it is recommended to refer to specialized chemical databases or literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular structure (C10H14ClFN2S) and its molecular weight (248.75 g/mol) . For more detailed properties, it is recommended to refer to specialized chemical databases or literature .Scientific Research Applications
Application in Corrosion Inhibition
- Chemical Composition and Corrosion Inhibition : Triazole Schiff bases like BFBT, TMBT, and FNBT have been studied for their effectiveness in inhibiting corrosion on mild steel in acidic media. These compounds, including those structurally similar to (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride, demonstrate increased efficiency with higher concentrations and show adsorption following the Langmuir isotherm. Electrochemical and quantum chemical evaluations support these findings (Chaitra, Mohana, & Tandon, 2015).
Application in Synthesis and Biological Activities
- Synthesis and Characterization for Biological Activity : Compounds structurally related to this compound, such as various derivatives synthesized through processes like refluxing and crystal X-ray diffraction, have been studied for their potential in antibacterial, antioxidant, and other biological activities (Mamatha S.V et al., 2019).
Application in Antimicrobial Activity
- Development of Bioactive Molecules : The synthesis of thiomorpholine derivatives and their evaluation for antimicrobial activity showcases the potential of compounds related to this compound in developing new, potent bioactive molecules (Kardile & Kalyane, 2010).
Application in Histological Studies
- Histological Demonstration of Amines : Research has shown that certain compounds, including those related to this compound, can be used in histochemical studies to demonstrate amines through reactions with formaldehyde, displaying specific fluorescence characteristics (Björklund & Stenevi, 1970).
Application in Organic Chemistry
- Formation of Hydrazones and Other Derivatives : The chemical reactivity of compounds like this compound has been explored through reactions with various aldehydes to form hydrazones and other related derivatives. These reactions and their products have implications in organic chemistry (Martynov et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-4-thiomorpholin-4-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZNCAVDNGPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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